molecular formula C15H14N2O2S B7482931 Benzothiazol-2-yl-(3,4-dimethoxy-phenyl)-amine

Benzothiazol-2-yl-(3,4-dimethoxy-phenyl)-amine

Cat. No.: B7482931
M. Wt: 286.4 g/mol
InChI Key: VALXZBOFUKZNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiazol-2-yl-(3,4-dimethoxy-phenyl)-amine is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a versatile pharmacophore, possessing a wide spectrum of biological activities. The compound is characterized by the presence of a benzothiazole ring fused with a dimethoxyphenyl group, making it a significant molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazol-2-yl-(3,4-dimethoxy-phenyl)-amine typically involves the reaction of 2-aminobenzenethiol with a substituted aldehyde under solvent-free conditions. One efficient method is the grindstone technique, where urea nitrate is used as a catalyst. This green and environmentally friendly method involves fine grinding of the reactants using a mortar and pestle .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve the use of high-yield and short-reaction-time approaches. Catalysts such as ZnO nanoparticles, tetrabutylammonium bromide, and tungstophosphoric acid impregnated zirconium phosphate are commonly used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzothiazol-2-yl-(3,4-dimethoxy-phenyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzothiazole ring is substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole derivatives.

Scientific Research Applications

Benzothiazol-2-yl-(3,4-dimethoxy-phenyl)-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzothiazol-2-yl-(3,4-dimethoxy-phenyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

Benzothiazol-2-yl-(3,4-dimethoxy-phenyl)-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxyphenyl group enhances its biological activity and makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-18-12-8-7-10(9-13(12)19-2)16-15-17-11-5-3-4-6-14(11)20-15/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALXZBOFUKZNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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